6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a chemical compound belonging to the class of benzophenanthridine alkaloids. It is derived from various plant species within the Papaveraceae family, particularly from the genera Bocconia and Macleaya. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is classified as an alkaloid, specifically a benzophenanthridine. Alkaloids are nitrogen-containing compounds that often exhibit pharmacological effects. The compound is characterized by its unique structure, which includes a hydroxyethyl group at the sixth position and a dihydrochelerythrine backbone.
The synthesis of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine can be achieved through various chemical methods. One notable approach is the palladium-catalyzed intramolecular C−H/C−H dehydrogenative coupling reaction. This method allows for the formation of complex structures from simpler arenes.
The molecular structure of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine can be described by its chemical formula and its molecular weight of approximately 255.35 g/mol. The compound features a fused ring system typical of benzophenanthridines, with specific functional groups that confer its biological properties.
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine participates in various chemical reactions typical for alkaloids. These include oxidation, reduction, and substitution reactions that modify its functional groups or alter its ring structure.
For example, oxidation reactions can convert the hydroxy group into a carbonyl group, potentially enhancing its reactivity towards nucleophiles. Additionally, the compound's nitrogen atom may participate in protonation or coordination with metal ions under appropriate conditions .
The mechanism of action for 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine involves its interaction with cellular targets that modulate biological pathways. Research indicates that this compound may interfere with mitochondrial function and endosomal trafficking in cells.
Studies have shown that 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine exhibits cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy. The exact biochemical pathways involved are still under investigation but may involve apoptosis induction and inhibition of cell proliferation .
Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized samples .
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine has garnered attention for its potential applications in:
The ongoing research into this compound highlights its significance in both medicinal chemistry and natural product studies .
Benzophenanthridine alkaloids constitute a structurally diverse subclass of isoquinoline alkaloids characterized by a polycyclic aromatic framework formed by the fusion of two benzene rings onto a phenanthridine core. These compounds exhibit significant bioactivities and are primarily biosynthesized in plants of the Papaveraceae family, including Macleaya cordata and Chelidonium majus [6] [8]. The core benzophenanthridine skeleton originates from the central benzylisoquinoline alkaloid (BIA) pathway, where (S)-reticuline serves as the pivotal branch-point intermediate. Enzymatic transformations catalyzed by berberine bridge enzyme (BBE) and cytochrome P450 oxidoreductases convert (S)-reticuline into dihydrosanguinarine, the direct precursor for chelerythrine derivatives [2] [8].
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine represents a hydrogenated derivative featuring a chiral hydroxyethyl moiety at C-6. This structural modification occurs late in the biosynthetic pathway through NADPH-dependent ketone reduction of a proposed 6-acetyl intermediate [6] [8]. Its saturated C5–C6 bond and polar substituent distinguish it from planar quaternary alkaloids like chelerythrine and sanguinarine, influencing both its bioactivity and subcellular targeting. Structural analogues within this subclass include dihydrochelerythrine, oxochelerythrine, and spallidamine, which vary in oxygenation patterns and C-6 substituents (Table 1) [6].
Table 1: Structural Features of Key Benzophenanthridine Analogues in Macleaya Species
Compound Name | Molecular Formula | R1 | R2 | C6 Substituent | Oxidation State |
---|---|---|---|---|---|
Chelerythrine | C₂₁H₁₈NO₄⁺ | -OCH₃ | -OCH₃ | -H (Quaternary) | Aromatic |
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine | C₂₃H₂₃NO₅ | -OCH₂O- | -H | -CH(OH)CH₃ | Dihydro |
Dihydrochelerythrine | C₂₁H₁₉NO₄ | -OCH₂O- | -H | -H | Dihydro |
Oxochelerythrine | C₂₁H₁₅NO₅ | -OCH₂O- | -H | =O | Oxo-dihydro |
Spallidamine | C₂₂H₁₇NO₆ | -OCH₂O- | -H | -CH₂COOH | Dihydro |
Macleaya cordata possesses a highly specialized metabolic network for benzophenanthridine biosynthesis, elucidated through multi-omics analyses. The genome of M. cordata encodes 12 cytochrome P450 reductases, 6 methyltransferases, and 3 dehydrogenases implicated in BIA diversification [8]. The biosynthesis of 6-(1-hydroxyethyl)-5,6-dihydrochelerythrine initiates with the conversion of (S)-reticuline to (S)-scoulerine via BBE—a reaction identified as the primary flux-controlling step in the pathway. RNAi suppression of McBBE reduces overall benzophenanthridine yield by >80%, confirming its regulatory role [2].
Downstream modifications involve a series of oxidative reactions: (S)-scoulerine undergoes methylenedioxy bridge formation via CYP719 enzymes to yield (S)-stylopine, followed by hydroxylation by CYP82Y to form (S)-cheilanthifoline. Subsequent ring cleavage and dehydrogenation produce dihydrosanguinarine, which is then C-alkylated by a SAM-dependent methyltransferase to yield 6-acetyldihydrochelerythrine. The final reductive step is catalyzed by a short-chain dehydrogenase/reductase (SDR) termed dihydrobenzophenanthridine reductase (DBPR), which stereoselectively reduces the ketone to the (R)-alcohol, forming 6-(1-hydroxyethyl)-5,6-dihydrochelerythrine [8] [10].
Transgenic studies reveal that BBE overexpression in M. cordata elevates upstream intermediates like (S)-scoulerine (16-fold) and (S)-cheilanthifoline (6-fold) but paradoxically decreases sanguinarine and chelerythrine accumulation due to feedback inhibition of sanguinarine reductase [2]. This metabolic imbalance highlights the precision required in engineering pathways for targeted alkaloid production.
Table 2: Key Enzymatic Steps in 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine Biosynthesis
Enzyme Class | Gene Identifier | Reaction Catalyzed | Substrate | Product |
---|---|---|---|---|
Berberine Bridge Enzyme | McBBE | (S)-Reticuline → (S)-Scoulerine | (S)-Reticuline | (S)-Scoulerine |
CYP719 Methylenedioxy Bridge | CYP719T1 | (S)-Scoulerine → (S)-Stylopine | (S)-Scoulerine | (S)-Stylopine |
CYP82Y Monooxygenase | CYP82Y1 | (S)-Stylopine → (S)-Cheilanthifoline | (S)-Stylopine | (S)-Cheilanthifoline |
FAD-Dependent Oxidase | McOX1 | (S)-Cheilanthifoline → Dihydrosanguinarine | (S)-Cheilanthifoline | Dihydrosanguinarine |
SAM-Dependent Methyltransferase | McMT1 | Dihydrosanguinarine → 6-Acetyldihydrochelerythrine | Dihydrosanguinarine | 6-Acetyldihydrochelerythrine |
Short-Chain Dehydrogenase | McDBPR | 6-Acetyldihydrochelerythrine → 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine | 6-Acetyldihydrochelerythrine | 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine |
The biosynthesis of chelerythrine derivatives diverges significantly across biological systems, reflecting evolutionary adaptations in alkaloid diversification. In plants, chelerythrine itself arises via the oxidation of dihydrochelerythrine by a flavin-dependent berberine bridge enzyme-like oxidase (BBE-LOX), yielding the fully aromatic quaternary alkaloid [8]. In contrast, 6-(1-hydroxyethyl)-5,6-dihydrochelerythrine accumulates as an endpoint metabolite in M. cordata due to substrate specificity of McDBPR, which favors reduction over oxidation [10].
Microbial systems present alternative synthetic routes. The endophytic fungus Fusarium solani strain MC503, isolated from M. cordata roots, produces both sanguinarine (536.87 μg/L) and chelerythrine (393.31 μg/L) in liquid culture [10]. Genomic analysis of MC503 revealed homologs to plant BBE and CYP82Y genes, suggesting horizontal gene transfer from the host plant. However, the fungal pathway lacks the reductase responsible for 6-(1-hydroxyethyl) formation, instead accumulating oxidized derivatives due to dominant oxidase activity [10].
Synthetic biology approaches have reconstituted segments of this pathway in yeast. Co-expression of Papaver somniferum BBE, M. cordata CYP719, and Eschscholzia californica sanguinarine reductase enabled de novo production of dihydrosanguinarine. However, 6-(1-hydroxyethyl) analogues remain inaccessible in heterologous systems due to incomplete characterization of the alkylation and reduction modules [8] [10].
Table 3: Comparative Biosynthesis of Chelerythrine Derivatives Across Systems
Biosynthetic System | Key Intermediate | Catalytic Activity | Dominant End Product | Yield/Titer |
---|---|---|---|---|
Macleaya cordata (Wild-type) | Dihydrosanguinarine | C6-Alkylation → Reduction | 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine | 0.02–0.05% dry wt |
M. cordata (BBE-OX) | (S)-Scoulerine | Enhanced methylenedioxy bridge formation | (S)-Cheilanthifoline | 6-fold increase |
Fusarium solani MC503 | Dihydrosanguinarine | Oxidation | Chelerythrine | 393.31 μg/L |
Saccharomyces cerevisiae (Engineered) | (S)-Reticuline | BBE + CYP719 activity | Dihydrosanguinarine | 4.7 mg/L |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: